1,3,4-Thiadiazol-2-amine, 5-(butylthio)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound containing sulfur and nitrogen atoms in its structure This compound belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer properties .
Mode of Action
It’s known that thiadiazole derivatives can interact with various cell lines, affecting cell viability, proliferation, apoptosis, and cell cycle . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, a derivative of thiadiazole, demonstrated good anti-proliferative effects .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways related to cell growth and survival .
Result of Action
Some thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have anti-proliferative effects on certain cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(butylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
5-(benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure with a benzylthio group instead of a butylthio group.
5,5′-disulfanediylbis(1,3,4-thiadiazol-2-amine): Contains a disulfide linkage between two thiadiazole rings.
2-amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure with a tert-butyl group instead of a butylthio group.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides distinct steric and electronic properties that can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
5-butylsulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYSJIUOKOHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342712 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33313-06-3 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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